molecular formula C20H22F2N4O2 B11205550 2,2'-piperazine-1,4-diylbis[N-(4-fluorophenyl)acetamide]

2,2'-piperazine-1,4-diylbis[N-(4-fluorophenyl)acetamide]

Cat. No.: B11205550
M. Wt: 388.4 g/mol
InChI Key: VPVFUWVPTXSMJB-UHFFFAOYSA-N
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Description

2,2’-piperazine-1,4-diylbis[N-(4-fluorophenyl)acetamide] is a compound that features a piperazine ring substituted with two N-(4-fluorophenyl)acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-piperazine-1,4-diylbis[N-(4-fluorophenyl)acetamide] typically involves the reaction of piperazine with 4-fluoroacetophenone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-piperazine-1,4-diylbis[N-(4-fluorophenyl)acetamide] can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Scientific Research Applications

2,2’-piperazine-1,4-diylbis[N-(4-fluorophenyl)acetamide] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-piperazine-1,4-diylbis[N-(4-fluorophenyl)acetamide] involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-piperazine-1,4-diylbis[N-(2-fluorophenyl)acetamide]
  • 2,2’-piperazine-1,4-diylbis[N-(3-fluorophenyl)acetamide]
  • 2,2’-piperazine-1,4-diylbis[N-(4-chlorophenyl)acetamide]

Uniqueness

2,2’-piperazine-1,4-diylbis[N-(4-fluorophenyl)acetamide] is unique due to the presence of the 4-fluorophenyl groups, which can influence its biological activity and chemical reactivity. The fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C20H22F2N4O2

Molecular Weight

388.4 g/mol

IUPAC Name

2-[4-[2-(4-fluoroanilino)-2-oxoethyl]piperazin-1-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C20H22F2N4O2/c21-15-1-5-17(6-2-15)23-19(27)13-25-9-11-26(12-10-25)14-20(28)24-18-7-3-16(22)4-8-18/h1-8H,9-14H2,(H,23,27)(H,24,28)

InChI Key

VPVFUWVPTXSMJB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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